molecular formula C12H7BrN2O B8412797 4-(2-Bromophenoxy)picolinonitrile

4-(2-Bromophenoxy)picolinonitrile

Cat. No.: B8412797
M. Wt: 275.10 g/mol
InChI Key: GKMFVPCXLSFNCT-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)picolinonitrile is a heteroaromatic compound featuring a picolinonitrile core (pyridine ring with a nitrile group at the 4-position) substituted with a 2-bromophenoxy group. These analogs share the picolinonitrile scaffold but vary in substituents, such as halogenation patterns, aromatic rings, or appended functional groups, which influence their physicochemical and biological properties .

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

4-(2-bromophenoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C12H7BrN2O/c13-11-3-1-2-4-12(11)16-10-5-6-15-9(7-10)8-14/h1-7H

InChI Key

GKMFVPCXLSFNCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=NC=C2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Core Modifications in Picolinonitrile Analogs

  • Halogenation: Bromine (as in 4-(2-bromophenoxy)picolinonitrile) vs. chlorine (e.g., compound 3b in ) affects electronic properties and binding affinity. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
  • Functionalized Side Chains : Compounds such as 19a-19d () incorporate hydantoin or trifluoromethyl groups, enhancing receptor binding (e.g., androgen receptor antagonism) .
Table 2: Substituent Impact on Properties
Substituent Type Example Compound Key Effect
Halogen (Br/Cl) 4-(2-Bromophenoxy) vs. 3b Increased lipophilicity, altered reactivity
Heterocycle (furan/dioxin) 3c () Enhanced π-π interactions
Polar groups (serine) 4c () Improved aqueous solubility

Physicochemical Properties

Melting Points and Solubility

  • Melting Points : Range from 119°C (19d, ) to 205°C (19a, ), influenced by molecular symmetry and intermolecular forces .
  • Purity : High purity (>95%) is achievable via semi-preparative HPLC, critical for pharmacological applications .

Pharmacological Potential

  • Androgen Receptor Antagonists : Compounds 19a-19d () show sub-micromolar activity, with trifluoromethyl groups enhancing binding affinity .
  • PET Imaging Ligands : Derivatives like 4c and 5a () are designed for positron emission tomography, leveraging nitrile groups for radiolabeling .
  • Antiprotozoal Agents: Analogs with furan or thiophene substituents () exhibit minor groove DNA binding, relevant for antiparasitic drug development .

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